

# Synthesis of Iodic Acid from Iodine and Nitric Acid: A Technical Guide

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This technical guide provides an in-depth overview of the synthesis of **iodic acid** (HIO<sub>3</sub>) through the oxidation of elemental iodine (I<sub>2</sub>) with nitric acid (HNO<sub>3</sub>). This method is a common laboratory-scale procedure for producing **iodic acid**, a stable halogen oxoacid with significant applications as a strong oxidizing agent and in the synthesis of various iodates. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Reaction Chemistry and Mechanism**

The synthesis of **iodic acid** from iodine and nitric acid is an oxidation-reduction reaction where nitric acid acts as a potent oxidizing agent.[1] Iodine, in its elemental form with an oxidation state of 0, is oxidized to an oxidation state of +5 in **iodic acid**.[2] When using concentrated nitric acid, the primary byproducts are nitrogen dioxide (NO<sub>2</sub>) and water.[1][2]

The balanced chemical equation for this reaction is:

$$I_2 + 10 \text{ HNO}_3 \rightarrow 2 \text{ HIO}_3 + 10 \text{ NO}_2 + 4 \text{ H}_2\text{O}[1]$$

This reaction is typically carried out by heating the reactants, which facilitates the oxidation process and the removal of the gaseous nitrogen dioxide byproduct.[3]

## **Experimental Protocols**



Multiple variations of the experimental procedure exist. The following protocols are synthesized from established laboratory methods.[3][4]

## **Protocol 1: Direct Boiling Method**

This method involves the direct boiling of iodine with concentrated nitric acid in a flask equipped for reflux and gas management.

#### Materials and Equipment:

- Elemental iodine (I2), fine powder
- Concentrated nitric acid (HNO₃), sp. gr. 1.5
- Round-bottomed flask with a long neck or fitted with a condenser
- Heating mantle or Bunsen burner
- Apparatus for gas introduction (optional, for oxygen or air)
- Filtration apparatus (e.g., Büchner funnel)
- Beakers and other standard laboratory glassware

#### Procedure:

- Setup: Place the iodine powder into a round-bottomed flask. Add concentrated nitric acid, typically in a weight ratio of 10 to 12 parts acid to 1 part iodine.[4] The flask should be fitted with a long-necked condenser to minimize the loss of volatile iodine.[4]
- Reaction: Gently heat the mixture to boiling. As the reaction proceeds, violet iodine vapors will be visible, and reddish-brown fumes of nitrogen dioxide will be evolved.[3] Continue heating until all the elemental iodine has been oxidized, which is indicated by the disappearance of the violet color.[3] The process can be expedited by bubbling a current of oxygen or air through the boiling mixture, which can reduce the reaction time to as little as 20-30 minutes for smaller batches.[4]



- Crystallization and Isolation: Once the reaction is complete, allow the solution to cool. White crystals of iodic acid will precipitate.[5]
- Purification: Collect the crystals by filtration. The crude product can be washed with a small
  amount of ice-cold concentrated nitric acid to remove impurities.[6] The product can be
  further purified by dissolving it in a minimal amount of hot water, followed by evaporation to
  dryness or recrystallization.[6]

## **Protocol 2: Soxhlet Extraction Apparatus Method**

This modified procedure utilizes a Soxhlet apparatus to improve the efficiency of the reaction, although it carries a risk of clogging.

### Materials and Equipment:

• Same as Protocol 1, with the addition of a Soxhlet extraction apparatus (glass-to-glass joints recommended).

#### Procedure:

- Setup: Place the iodine in the thimble of the Soxhlet extractor. The receiving flask is charged with fuming nitric acid.[4]
- Reaction: Heat the nitric acid in the flask. The acid vapor will rise, condense, and drip onto the iodine, carrying the dissolved iodine and reaction products back into the flask. This continuous process enhances the interaction between the reactants.
- Isolation and Purification: The process is continued until all iodine is consumed. The resulting solution in the flask is then cooled to crystallize the iodic acid, which is isolated and purified as described in Protocol 1. A significant drawback of this method is the potential for the narrow siphon tube to become blocked by precipitated iodic acid crystals.[4]

## **Data Presentation: Reaction Parameters and Yields**

The efficiency of the synthesis is highly dependent on the apparatus and reaction conditions. The following table summarizes quantitative data from experimental studies.

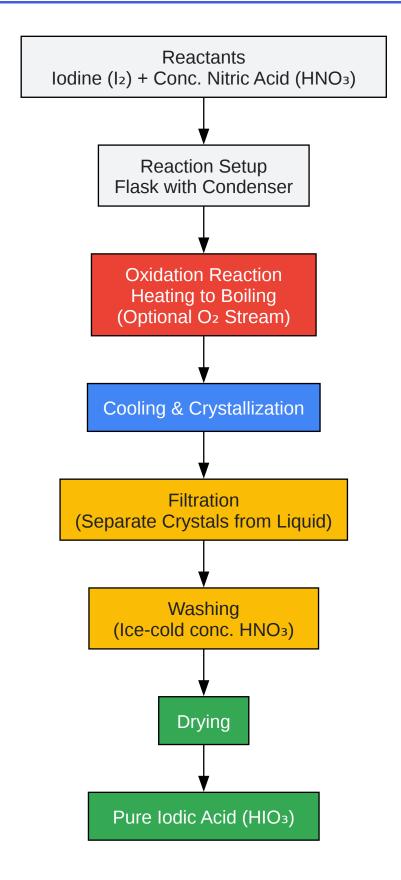


lodine (g)	Nitric Acid (sp. gr. 1.5)	Apparatu s	Reaction Time	lodic Acid Yield (g)	Yield (%)	Referenc e
100	Repeatedly renewed	Long- necked flask	~10 days (8 hrs/day)	102	~74%	[4]
20	150 mL (fuming)	Soxhlet Extractor	Not specified	26	93%	[4]
50	200 mL (fuming)	Soxhlet Extractor	Not specified	60	86%	[4]
20	10-12x weight of iodine	Flask with O <sub>2</sub> stream	25 minutes	27	97%	[4]
40	10-12x weight of iodine	Flask with O <sub>2</sub> stream	1 hour	49	88%	[4]

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **iodic acid** from iodine and nitric acid.





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Caption: Workflow for Iodic Acid Synthesis.



## Safety and Handling

- Nitric Acid: Concentrated and fuming nitric acid are extremely corrosive and are strong
  oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate
  personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a
  lab coat.
- Nitrogen Dioxide: The reaction produces nitrogen dioxide (NO<sub>2</sub>), a toxic and corrosive gas.
   All operations must be conducted within a certified chemical fume hood to prevent inhalation.
- lodine: lodine vapor is irritating to the respiratory system and eyes. Avoid inhalation and direct contact.
- Reaction Vigor: The reaction can be vigorous. Heat should be applied gently and monitored
  closely to prevent uncontrolled boiling and splashing of corrosive materials. The use of a
  current of air or oxygen can lead to violent bumping if the gas delivery tube is not positioned
  correctly near the bottom of the flask.[4]

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